molecular formula C16H18N4O2S B12771649 Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide CAS No. 137927-76-5

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

Cat. No.: B12771649
CAS No.: 137927-76-5
M. Wt: 330.4 g/mol
InChI Key: WGLBGCUPVKRJDW-UHFFFAOYSA-N
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Description

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a complex organic compound with a unique structure that combines acetic acid, pyrimidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and thio groups. The final step involves the formation of the hydrazide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-methylphenoxy)-, 2-[[(4-methoxyphenyl)amino]thioxomethyl]hydrazide
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and research tools.

Properties

CAS No.

137927-76-5

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C16H18N4O2S/c1-11(2)19-20-14(21)9-23-16-8-15(17-10-18-16)22-13-6-4-12(3)5-7-13/h4-8,10H,9H2,1-3H3,(H,20,21)

InChI Key

WGLBGCUPVKRJDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN=C(C)C

Origin of Product

United States

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